![molecular formula C12H14O B2635783 3-(m-Tolyl)cyclopentanone CAS No. 769141-68-6](/img/structure/B2635783.png)
3-(m-Tolyl)cyclopentanone
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Overview
Description
3-(m-Tolyl)cyclopentanone is a chemical compound with the molecular formula C12H14O . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of cyclopentanone derivatives like this compound can be achieved through various methods. One common method involves the oxidation of cyclopentanol . Another method involves the conversion of biomass-based cyclopentanone molecules under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with a carbonyl (C=O) group attached . The InChI code for this compound is 1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 .Chemical Reactions Analysis
The reactions involving cyclopentanone derivatives are diverse. For instance, the Wittig reaction of cyclopentanone with phosphorus ylide has been studied theoretically . Another study discusses the conversion of biomass-based cyclopentanone molecules under solvent-free conditions .Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . The molecular weight of this compound is 174.24 . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
1. Spiroannelation of Cyclopentanone
Research by Fitjer, Schlotmann, and Noltemeyer (1995) describes the synthesis of cyclobutyl phenyl sulfoxide and its application in the spiroannelation of cyclopentanone. This process involves the formation of β-hydroxy sulfoxides, which are further transformed into cyclopentanones, demonstrating a method for synthesizing complex organic structures (Fitjer, Schlotmann, & Noltemeyer, 1995).
2. Synthesis of Cyclopentanone Derivatives
Yamabe, Mizuno, Kusama, and Iwasawa (2005) developed a method for constructing cyclopentanone derivatives fused with an aromatic ring. This method, based on hydrorhodation-1,4-rhodium migration sequence, is significant for synthesizing cyclopentanone derivatives, illustrating the versatility of cyclopentanone in chemical synthesis (Yamabe et al., 2005).
3. Biological Activities of Cyclopentanone Derivatives
Ghasemi Pirbalouti, Sajjadi, and Parang (2014) reviewed the synthesis, usage, and biological activities of jasmonic acid and its derivatives, which are lipid-derived cyclopentanone compounds. This comprehensive review highlights the importance of cyclopentanone derivatives in medicinal chemistry, particularly in drug and nutraceutical development (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
4. Enantiomerically Enriched Cyclopentanones
Yun and Buchwald (2001) demonstrated a process for preparing enantiomerically enriched 2,3-disubstituted cyclopentanones. This involves copper-catalyzed 1,4-reduction and alkylation, showing the potential of cyclopentanone derivatives in stereochemistry and pharmaceutical applications (Yun & Buchwald, 2001).
5. Industrial Applications of Cyclopentanone
In 2021, Wang and colleagues explored the transformation of Co2+-impregnated g-C3N4 into N-doped CNTs-confined Co nanoparticles. This process efficiently converts biomass-derived furanic aldehydes to cyclopentanones, highlighting cyclopentanone's importance in industrial chemical synthesis and the development of renewable resources (Wang et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-methylphenyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSRAAHWTNDHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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